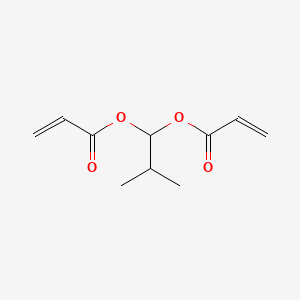
1,3,3,5-Tetrachlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. It belongs to the class of compounds known as chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and resistance to degradation. This compound is particularly notable for its use in metalworking fluids, lubricants, and as a plasticizer in the production of polyvinyl chloride (PVC).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3,5-Tetrachlorodecane can be synthesized through the chlorination of decane. The process typically involves the addition of chlorine gas to decane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the decane molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where decane is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the desired product. The chlorinated product is then subjected to purification steps, such as distillation, to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3,5-Tetrachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include chlorinated alcohols or amines.
Reduction Reactions: Products include less chlorinated alkanes.
Oxidation Reactions: Products include chlorinated alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1,3,3,5-Tetrachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of chlorinated hydrocarbons and their environmental impact.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental and health risks associated with chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.
Industry: It is used in the formulation of metalworking fluids, lubricants, and plasticizers, making it a subject of research for improving industrial processes and product formulations.
Mecanismo De Acción
The mechanism by which 1,3,3,5-tetrachlorodecane exerts its effects is primarily through its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and function. Additionally, it can interact with enzymes involved in detoxification processes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparación Con Compuestos Similares
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
Comparison: 1,3,3,5-Tetrachlorodecane is unique in its specific chlorination pattern, which influences its chemical reactivity and physical properties. Compared to other chlorinated decanes, it has distinct reactivity profiles in substitution and reduction reactions. Its specific chlorination also affects its environmental persistence and bioaccumulation potential, making it a compound of interest in environmental studies.
Propiedades
Número CAS |
108140-19-8 |
|---|---|
Fórmula molecular |
C10H18Cl4 |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
1,3,3,5-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c1-2-3-4-5-9(12)8-10(13,14)6-7-11/h9H,2-8H2,1H3 |
Clave InChI |
DKKVLLZHDJPOAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(CCCl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


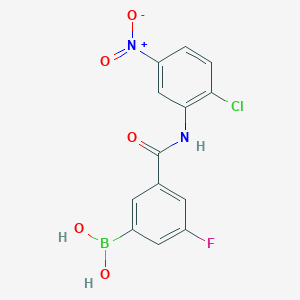



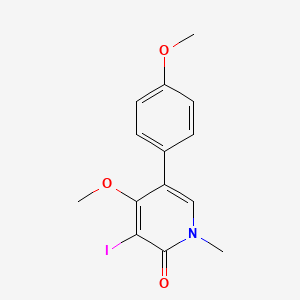
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

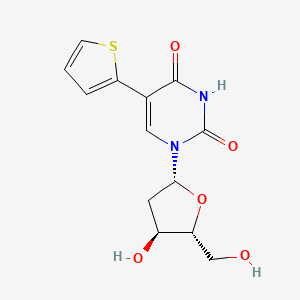
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
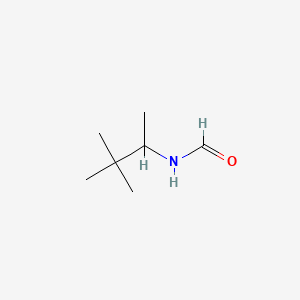
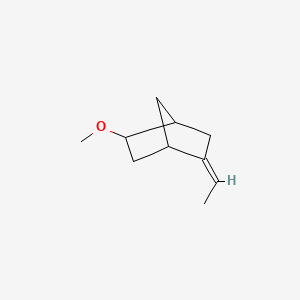
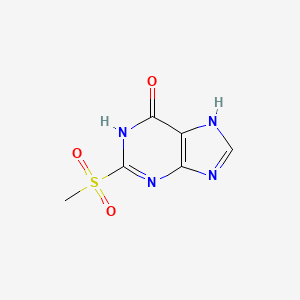
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
